

The Role of ER-819762 in Inflammation: A Technical Guide

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Compound of Interest

Compound Name: ER-819762

Cat. No.: B15581682

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Abstract

ER-819762 is a novel, potent, and selective antagonist of the prostaglandin E2 (PGE2) E-prostanoid receptor 4 (EP4). By specifically targeting the EP4 receptor, **ER-819762** demonstrates significant anti-inflammatory properties through the modulation of T-helper cell differentiation and function. Preclinical studies have highlighted its potential as a therapeutic agent for autoimmune disorders, such as rheumatoid arthritis, by inhibiting key inflammatory pathways without the broad effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth overview of the mechanism of action, experimental data, and relevant protocols for **ER-819762** in the context of inflammation.

Introduction to ER-819762

ER-819762 is a small molecule antagonist of the EP4 receptor, a G-protein coupled receptor that mediates the inflammatory effects of PGE2. PGE2 is a key lipid mediator of inflammation, and its binding to the EP4 receptor is known to promote the differentiation and expansion of pro-inflammatory T-helper 1 (Th1) and T-helper 17 (Th17) cells. By blocking this interaction, **ER-819762** effectively suppresses downstream signaling pathways that lead to the production of inflammatory cytokines and subsequent tissue damage.

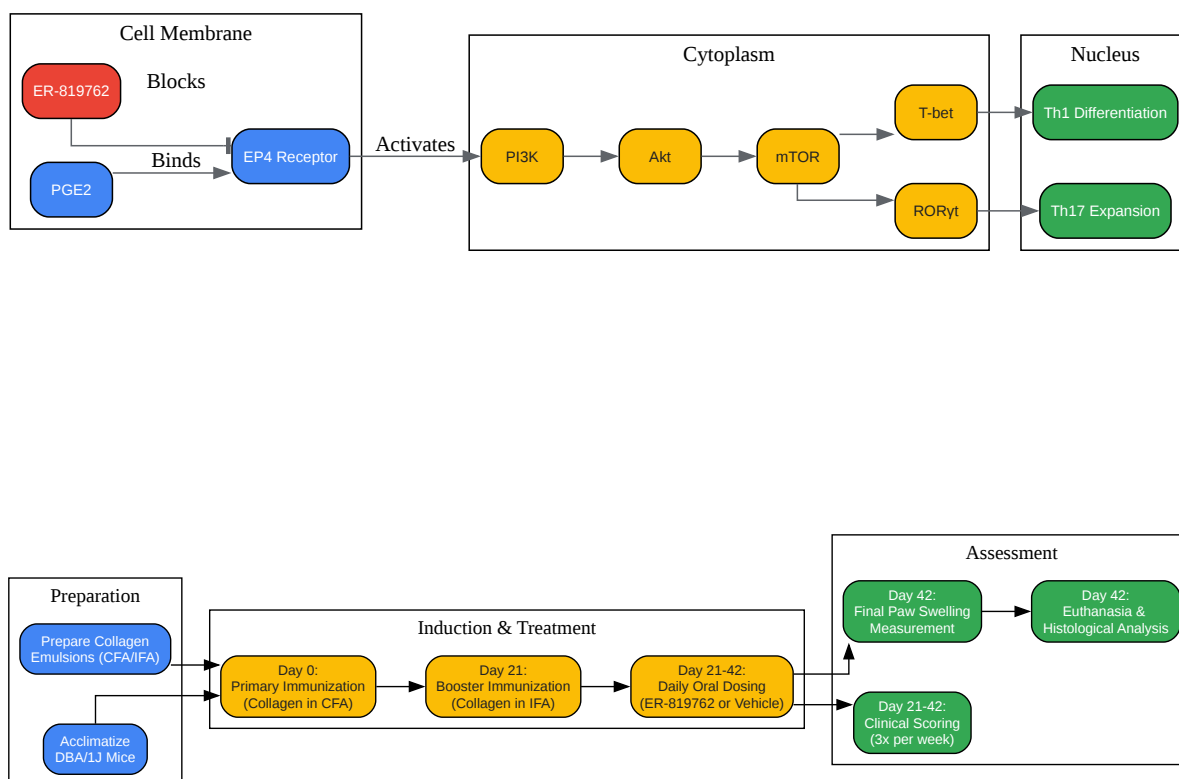
Mechanism of Action: EP4 Receptor Antagonism

The primary mechanism of action of **ER-819762** is the competitive antagonism of the EP4 receptor. In inflammatory conditions, elevated levels of PGE2 bind to the EP4 receptor on various immune cells, particularly T cells. This binding initiates a signaling cascade that promotes the differentiation of naive T cells into Th1 and Th17 subtypes, which are major contributors to the pathogenesis of autoimmune diseases.

ER-819762's blockade of the EP4 receptor leads to the inhibition of Th1 differentiation and Th17 cell expansion. This, in turn, reduces the secretion of pro-inflammatory cytokines such as interferon-gamma (IFN- γ) and interleukin-17 (IL-17), thereby mitigating the inflammatory response.

Signaling Pathway

The binding of PGE2 to the EP4 receptor activates downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for Th1 differentiation. **ER-819762** prevents the initiation of this cascade.



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- To cite this document: BenchChem. [The Role of ER-819762 in Inflammation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15581682#what-is-the-role-of-er-819762-in-inflammation\]](https://www.benchchem.com/product/b15581682#what-is-the-role-of-er-819762-in-inflammation)

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